molecular formula C14H10BrNO5 B14771857 3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid

3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid

Cat. No.: B14771857
M. Wt: 352.14 g/mol
InChI Key: BYSMOVCOJYUOIC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid is an organic compound that features a benzyloxy group, a bromine atom, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-hydroxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by nitration to introduce the nitro group at the 2-position. The final step involves the protection of the hydroxyl group by converting it into a benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-4-bromo-2-nitrobenzoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The combination of the benzyloxy, bromine, and nitro groups also provides a distinct set of chemical properties and reactivity patterns .

Properties

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

4-bromo-2-nitro-3-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10BrNO5/c15-11-7-6-10(14(17)18)12(16(19)20)13(11)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

BYSMOVCOJYUOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2[N+](=O)[O-])C(=O)O)Br

Origin of Product

United States

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